molecular formula C12H21NO B1267703 2-(1-Adamantylamino)ethanol CAS No. 3716-66-3

2-(1-Adamantylamino)ethanol

Cat. No.: B1267703
CAS No.: 3716-66-3
M. Wt: 195.3 g/mol
InChI Key: CYDWIRQXNVCQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Adamantylamino)ethanol, also known as 1-amino-2-adamantanol, is a chiral secondary amine which has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile building block for the synthesis of various compounds and has been used in the synthesis of various drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

2-(1-Adamantylamino)ethanol has been studied for its potential antimicrobial and anti-inflammatory activities. Research by Kadi et al. (2007) involved synthesizing derivatives of this compound and testing their efficacy against various bacteria and fungi. Some derivatives showed marked antifungal activity against Candida albicans and good dose-dependent anti-inflammatory activity in in vivo rat models (Kadi et al., 2007).

Solvolysis-Decomposition Studies

The solvolysis-decomposition of 2-adamantyl chloroformate, which is closely related to this compound, was investigated by Kyong et al. (2003). Their study provided insights into reaction pathways and mechanisms under various solvolytic conditions (Kyong et al., 2003).

CO2 Absorption Studies

Barzagli et al. (2016) explored the absorption of CO2 in solvent-free alkanolamines, including compounds structurally similar to this compound. Their study focused on the efficiency and rate of CO2 capture, which is crucial for environmental applications (Barzagli et al., 2016).

Neurobiological Applications

Joubert (2018) identified 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile, related to this compound, as a neurobiological fluorescent ligand. This compound may be used to develop receptor and enzyme binding affinity assays, indicating its potential in neurobiological research (Joubert, 2018).

Anti-HIV-1 Activity

El-Emam et al. (2004) synthesized derivatives of 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and tested their anti-HIV-1 activity. Their research showed that certain derivatives produced significant reductions in viral replication, highlighting the compound's potential in antiviral therapies (El-Emam et al., 2004).

Properties

IUPAC Name

2-(1-adamantylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDWIRQXNVCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331373
Record name 2-(1-adamantylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3716-66-3
Record name 2-(1-adamantylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Adamantylamino)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-Adamantylamino)ethanol
Reactant of Route 3
Reactant of Route 3
2-(1-Adamantylamino)ethanol
Reactant of Route 4
Reactant of Route 4
2-(1-Adamantylamino)ethanol
Reactant of Route 5
Reactant of Route 5
2-(1-Adamantylamino)ethanol
Reactant of Route 6
Reactant of Route 6
2-(1-Adamantylamino)ethanol
Customer
Q & A

Q1: What is significant about the synthesis of 2-(1-adamantylamino)ethanol using sodium hydroxide in ethylene glycol?

A1: The research [] demonstrates a novel synthetic route for producing this compound. The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol specifically yields this compound. This is noteworthy because using sodium hydroxide in diethylene glycol, a slightly different solvent, results in the formation of the corresponding amine (1-adamantylamine) instead. This highlights the importance of solvent choice in influencing reaction outcomes and the potential for tailoring synthesis to obtain desired products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.